molecular formula C18H16N4O B4976093 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one

Cat. No.: B4976093
M. Wt: 304.3 g/mol
InChI Key: UVQNWWGUVXMVRB-UHFFFAOYSA-N
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Description

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one is a heterocyclic compound that features both quinazoline and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-22-11-15-10-13(5-6-16(15)20-18(22)23)12-3-2-4-14(9-12)17-7-8-19-21-17/h2-10H,11H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQNWWGUVXMVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C3=CC(=CC=C3)C4=CC=NN4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylquinazolin-4(3H)-one with 3-(1H-pyrazol-5-yl)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline derivatives .

Scientific Research Applications

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one is unique due to its dual presence of quinazoline and pyrazole moieties, which confer distinct chemical and biological properties. This structural combination enhances its potential as a versatile scaffold for drug development and other applications .

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